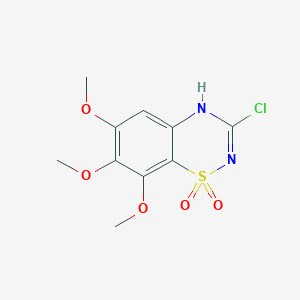![molecular formula C19H25NSe B14227443 Benzenemethanamine, N-[2-(phenylseleno)hexyl]- CAS No. 730907-46-7](/img/structure/B14227443.png)
Benzenemethanamine, N-[2-(phenylseleno)hexyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-[2-(phenylseleno)hexyl]-: is an organic compound with the molecular formula C19H25NSe . This compound is characterized by the presence of a benzenemethanamine core with a phenylselenohexyl substituent. It is a member of the broader class of organoselenium compounds, which are known for their diverse chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-[2-(phenylseleno)hexyl]- typically involves the reaction of benzenemethanamine with a phenylselenohexyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzenemethanamine, N-[2-(phenylseleno)hexyl]- can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: It can participate in nucleophilic substitution reactions, where the phenylseleno group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding selenide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenemethanamine, N-[2-(phenylseleno)hexyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-[2-(phenylseleno)hexyl]- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins that contain thiol groups, leading to the formation of seleno-sulfide bonds.
Pathways Involved: It can modulate redox signaling pathways by acting as an antioxidant or pro-oxidant, depending on the cellular context.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-phenyl-: Similar structure but lacks the phenylselenohexyl group.
Benzenemethanamine, N-[2-(phenylseleno)propylidene]-: Similar but with a different alkyl chain length.
Uniqueness
Benzenemethanamine, N-[2-(phenylseleno)hexyl]- is unique due to the presence of the phenylselenohexyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where selenium chemistry is crucial .
Properties
CAS No. |
730907-46-7 |
|---|---|
Molecular Formula |
C19H25NSe |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-benzyl-2-phenylselanylhexan-1-amine |
InChI |
InChI=1S/C19H25NSe/c1-2-3-12-19(21-18-13-8-5-9-14-18)16-20-15-17-10-6-4-7-11-17/h4-11,13-14,19-20H,2-3,12,15-16H2,1H3 |
InChI Key |
WWCGYTWHHNNPAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CNCC1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


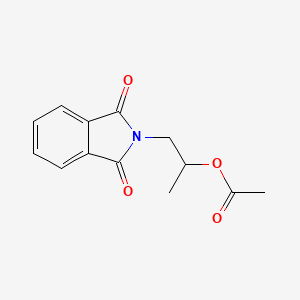
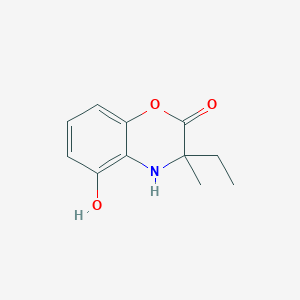
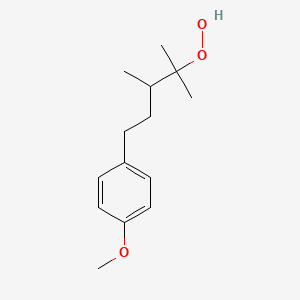
![(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol](/img/structure/B14227382.png)
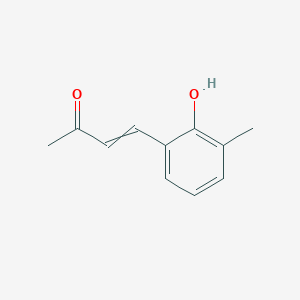
![[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14227387.png)


![1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]-](/img/structure/B14227419.png)
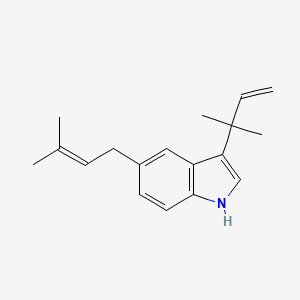
![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione](/img/structure/B14227428.png)
![2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14227436.png)
![N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227438.png)
